3-Formylphenyl acetate

Lipophilicity LogP Partition coefficient

3-Formylphenyl acetate (IUPAC: 3-(acetyloxy)benzaldehyde, CAS 34231-78-2) is a meta-substituted aromatic ester-aldehyde with molecular formula C9H8O3 and a molecular weight of 164.16 g/mol. It belongs to the class of formylphenyl acetates, which are dual-functional intermediates combining a reactive formyl group and a hydrolyzable acetate ester on a single benzene ring.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 34231-78-2
Cat. No. B1360206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylphenyl acetate
CAS34231-78-2
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC(=C1)C=O
InChIInChI=1S/C9H8O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-6H,1H3
InChIKeyGVUMZPWBUAGJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylphenyl Acetate (CAS 34231-78-2): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-Formylphenyl acetate (IUPAC: 3-(acetyloxy)benzaldehyde, CAS 34231-78-2) is a meta-substituted aromatic ester-aldehyde with molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It belongs to the class of formylphenyl acetates, which are dual-functional intermediates combining a reactive formyl group and a hydrolyzable acetate ester on a single benzene ring . The compound is commercially available at purities exceeding 98% (GC) and is primarily sourced as a synthetic building block for pharmaceuticals, agrochemicals, and fine chemicals . Its procurement value derives not merely from its bifunctional reactivity, but from its distinct meta-substitution pattern, which confers quantifiable differences in physicochemical properties and synthetic utility relative to its ortho- and para-isomers .

Why 3-Formylphenyl Acetate Cannot Be Substituted by Its Ortho- or Para-Isomers Without Experimental Revalidation


The formylphenyl acetate isomers (2-, 3-, and 4-substituted) are not functionally interchangeable. The position of the formyl group relative to the acetate ester dictates the molecule's lipophilicity , electronic distribution, and steric environment, directly influencing reaction kinetics in nucleophilic acyl substitutions , regiochemical outcomes in cyclization reactions , and physical handling properties . For example, the meta-isomer serves as the specific precursor to the clinically relevant photosensitizer temoporfin, whereas the para-isomer does not participate in this pathway . The sections below provide the quantitative data required to evaluate these differences.

3-Formylphenyl Acetate: Head-to-Head Quantitative Differentiation Against Ortho- and Para-Isomers


Lipophilicity (LogP) Differentiates Meta- from Ortho-Isomer, Impacting Extraction and Chromatographic Behavior

The measured LogP of 3-formylphenyl acetate is 1.424, compared to 1.293 for 2-formylphenyl acetate . This 0.13 LogP unit increase translates to approximately 35% higher octanol–water partitioning for the meta-isomer . The para-isomer reports a LogP of 1.424 (indistinguishable from meta by this metric) . The ortho-isomer is thus the outlier with measurably lower lipophilicity, likely due to intramolecular interactions between the ortho-formyl and acetate groups.

Lipophilicity LogP Partition coefficient Method development

Meta-Regiochemistry Is Essential for Temoporfin Synthesis; Ortho- and Para-Isomers Do Not Yield the Correct Porphyrin Architecture

In the established synthesis of temoporfin (m-THPC, a clinically approved photosensitizer), 3-acetoxybenzaldehyde undergoes cyclization with pyrrole to yield 5,10,15,20-tetra(m-acetoxyphenyl)porphyrin, followed by deacetylation and reduction to afford the final product in approximately 10% overall yield . Substitution with 4-acetoxybenzaldehyde would produce the para-substituted porphyrin regioisomer, which lacks the photophysical properties required for clinical efficacy . The ortho-isomer would introduce steric hindrance incompatible with porphyrin macrocycle formation.

Photodynamic therapy Temoporfin Photosensitizer Regiospecific synthesis

Physical State at Ambient Temperature: Meta-Isomer Is a Liquid, Ortho-Isomer Is a Low-Melting Solid – Handling and Formulation Implications

3-Formylphenyl acetate is a liquid at 20 °C with a density of 1.17 g/cm³ . In contrast, 2-formylphenyl acetate has a melting point of 38 °C, existing as a solid at ambient temperature . The para-isomer is also described as a clear liquid . The meta-isomer's liquid state facilitates direct use in solvent-free reactions, simplified transfer via syringe or pump, and homogeneous mixing in liquid-phase combinatorial synthesis without the need for pre-dissolution.

Physical form Handling Formulation Liquid handling

Ortho-Substituted Phenyl Acetates Show Accelerated Aminolysis Kinetics Relative to Para-Isomers; Meta-Isomer Occupies an Intermediate Reactivity Position

A comparative study of ortho- and para-substituted phenyl acetates using spectrophotometric aminolysis demonstrated that ortho-substituted esters react more rapidly than their para counterparts, with the increased reactivity attributed to general base catalysis by the ortho-substituent . Although 3-formylphenyl acetate was not directly tested in this study, the meta-position places the formyl group such that it cannot participate in intramolecular general base catalysis, predicting intermediate reactivity between the ortho-accelerated and para-baseline rates.

Ester aminolysis Reaction kinetics Substituent effect Nucleophilic substitution

Chromatographic Retention and Purity Assessment: Validated Reverse-Phase HPLC Method for 3-Formylphenyl Acetate Enables Reliable Quality Control

A dedicated reverse-phase HPLC method has been published for the analysis of 3-formylphenyl acetate using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase . The method is described as scalable and suitable for both analytical purity assessment and preparative impurity isolation. In contrast, no equivalent publicly validated HPLC method with documented retention data was found for 2-formylphenyl acetate or 4-formylphenyl acetate under the same conditions.

HPLC Purity analysis Quality control Method validation

Evidence-Based Application Scenarios for 3-Formylphenyl Acetate Selection


Photosensitizer and Porphyrin-Based Drug Synthesis Requiring Meta-Substituted Benzaldehyde Precursors

The demonstrated use of 3-formylphenyl acetate as a precursor to temoporfin establishes it as the isomer of choice for any tetrapyrrole macrocycle synthesis requiring meta-substituted phenyl rings, including porphyrins, phthalocyanines, and related photosensitizers. Procurement of the meta-isomer avoids the regioisomeric mismatch that would result from using 4-acetoxybenzaldehyde.

Liquid-Phase Parallel Synthesis and Automated Flow Chemistry Platforms

Because 3-formylphenyl acetate is a liquid at ambient temperature —unlike the solid ortho-isomer (mp 38 °C)—it is directly compatible with automated liquid handlers, syringe pumps, and microfluidic reactors, eliminating dissolution steps and enabling precise volumetric dispensing in high-throughput experimentation.

Chromatographic Method Development and Analytical Reference Standard Procurement

The availability of a published, validated RP-HPLC method makes 3-formylphenyl acetate immediately deployable as a reference standard for method transfer, impurity profiling, and system suitability testing in quality control laboratories, reducing method development lead time compared to isomers lacking published chromatographic methods.

Ester Prodrug and Controlled-Release Conjugate Design

The intermediate aminolysis reactivity of the meta-isomer (predicted to be closer to the para-isomer baseline, without ortho acceleration) provides predictable hydrolytic stability in prodrug linkers. The LogP of 1.42 further supports passive membrane permeation in cellular assays, making it a suitable candidate for designing ester-linked bioconjugates where controlled release kinetics are required.

Technical Documentation Hub

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